molecular formula C14H14N2O3 B4904925 N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide

N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide

Cat. No.: B4904925
M. Wt: 258.27 g/mol
InChI Key: OVBFPIVBRPTNJS-UHFFFAOYSA-N
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Description

N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide is a chemical compound with a complex structure that includes a furan ring, a carboxamide group, and a 2-methylphenyl group

Properties

IUPAC Name

N-[2-(2-methylanilino)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10-5-2-3-6-11(10)16-13(17)9-15-14(18)12-7-4-8-19-12/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBFPIVBRPTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide typically involves the reaction of 2-methylphenylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methylphenylamine+furan-2-carboxylic acid chlorideN-2-[(2-methylphenyl)amino]-2-oxoethylfuran-2-carboxamide\text{2-methylphenylamine} + \text{furan-2-carboxylic acid chloride} \rightarrow \text{this compound} 2-methylphenylamine+furan-2-carboxylic acid chloride→N-2-[(2-methylphenyl)amino]-2-oxoethylfuran-2-carboxamide

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide
  • 2-chloro-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

Uniqueness

N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to its benzamide analogs. The furan ring can participate in additional types of chemical reactions, making this compound more versatile for various applications.

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